Cas no 960235-22-7 (ethyl 5-formyl-1,3-thiazole-2-carboxylate)

Ethyl 5-formyl-1,3-thiazole-2-carboxylate is a versatile heterocyclic compound featuring both a formyl group and an ester functionality on a thiazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The formyl group allows for further derivatization via condensation or nucleophilic addition reactions, while the ester moiety offers flexibility for hydrolysis or transesterification. Its thiazole scaffold contributes to enhanced stability and bioactivity in derived compounds. The product is characterized by high purity and consistent reactivity, making it suitable for precision applications in medicinal chemistry and material science. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
ethyl 5-formyl-1,3-thiazole-2-carboxylate structure
960235-22-7 structure
商品名:ethyl 5-formyl-1,3-thiazole-2-carboxylate
CAS番号:960235-22-7
MF:C7H7NO3S
メガワット:185.2
MDL:MFCD14155909
CID:2102306
PubChem ID:89313391

ethyl 5-formyl-1,3-thiazole-2-carboxylate 化学的及び物理的性質

名前と識別子

    • ETHYL 5-FORMYLTHIAZOLE-2-CARBOXYLATE
    • ETHYL 5-FORMYL-1,3-THIAZOLE-2-CARBOXYLATE
    • 2-Thiazolecarboxylic acid, 5-formyl-, ethyl ester
    • CID 89313391
    • D77179
    • SCHEMBL14347621
    • CY-0030
    • CS-0113033
    • Z1255384852
    • DB-108935
    • AKOS040804894
    • ETHYL5-FORMYL-1,3-THIAZOLE-2-CARBOXYLATE
    • EN300-198852
    • 960235-22-7
    • ethyl 5-formyl-1,3-thiazole-2-carboxylate
    • MDL: MFCD14155909
    • インチ: 1S/C7H7NO3S/c1-2-11-7(10)6-8-3-5(4-9)12-6/h3-4H,2H2,1H3
    • InChIKey: QIRLNDDTKZZZDT-UHFFFAOYSA-N
    • ほほえんだ: S1C(C=O)=CN=C1C(=O)OCC

計算された属性

  • せいみつぶんしりょう: 185.01466426g/mol
  • どういたいしつりょう: 185.01466426g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 84.5

ethyl 5-formyl-1,3-thiazole-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-198852-1.0g
ethyl 5-formyl-1,3-thiazole-2-carboxylate
960235-22-7 95%
1.0g
$943.0 2023-07-08
Enamine
EN300-198852-2.5g
ethyl 5-formyl-1,3-thiazole-2-carboxylate
960235-22-7 95%
2.5g
$1848.0 2023-09-16
Enamine
EN300-198852-10.0g
ethyl 5-formyl-1,3-thiazole-2-carboxylate
960235-22-7 95%
10.0g
$4052.0 2023-07-08
Enamine
EN300-198852-0.05g
ethyl 5-formyl-1,3-thiazole-2-carboxylate
960235-22-7 95%
0.05g
$218.0 2023-09-16
Enamine
EN300-198852-0.1g
ethyl 5-formyl-1,3-thiazole-2-carboxylate
960235-22-7 95%
0.1g
$326.0 2023-09-16
Enamine
EN300-198852-0.25g
ethyl 5-formyl-1,3-thiazole-2-carboxylate
960235-22-7 95%
0.25g
$466.0 2023-09-16
Chemenu
CM542728-1g
Ethyl 5-formylthiazole-2-carboxylate
960235-22-7 95%
1g
$1385 2024-07-18
A2B Chem LLC
AW02929-100mg
Ethyl 5-formyl-1,3-thiazole-2-carboxylate
960235-22-7 95%
100mg
$379.00 2024-07-18
1PlusChem
1P01B8EP-5g
ethyl 5-formyl-1,3-thiazole-2-carboxylate
960235-22-7 95%
5g
$3439.00 2024-04-19
Enamine
EN300-198852-1g
ethyl 5-formyl-1,3-thiazole-2-carboxylate
960235-22-7 95%
1g
$943.0 2023-09-16

ethyl 5-formyl-1,3-thiazole-2-carboxylate 関連文献

Related Articles

ethyl 5-formyl-1,3-thiazole-2-carboxylateに関する追加情報

Ethyl 5-Formyl-1,3-Thiazole-2-Carboxylate: A Versatile Building Block in Organic Synthesis

Ethyl 5-formyl-1,3-thiazole-2-carboxylate (CAS No. 960235-22-7) is a highly valuable heterocyclic compound that has gained significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique thiazole core and functional groups, serves as a crucial intermediate in the synthesis of various bioactive molecules, agrochemicals, and advanced materials.

The molecular structure of ethyl 5-formyl-1,3-thiazole-2-carboxylate features a thiazole ring substituted with an ester group at the 2-position and a formyl group at the 5-position. This combination of reactive moieties makes it an excellent precursor for numerous chemical transformations, including condensation reactions, nucleophilic additions, and cyclization processes. Researchers frequently utilize this compound in the development of novel heterocyclic derivatives with potential applications in medicinal chemistry.

In recent years, the demand for ethyl 5-formyl-1,3-thiazole-2-carboxylate has increased due to its role in the synthesis of pharmaceutical intermediates. The compound's ability to participate in multicomponent reactions has made it particularly valuable in drug discovery programs targeting various therapeutic areas. Its thiazole scaffold is known to exhibit diverse biological activities, which explains its prominence in the design of new drug candidates.

From a synthetic chemistry perspective, ethyl 5-formyl-1,3-thiazole-2-carboxylate offers several advantages. The formyl group provides a reactive site for further functionalization, while the ester moiety can be easily hydrolyzed or transformed into other functional groups. These characteristics have led to its widespread use in the preparation of complex molecular architectures, particularly in the field of heterocyclic chemistry.

The compound's applications extend beyond pharmaceuticals. In material science, ethyl 5-formyl-1,3-thiazole-2-carboxylate has been employed as a building block for the synthesis of functional materials with unique electronic and optical properties. Its incorporation into polymer backbones or as a side-chain modifier has shown promise in developing advanced materials for various technological applications.

Quality control and characterization of ethyl 5-formyl-1,3-thiazole-2-carboxylate typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to verify the purity and structural integrity of this compound. These analytical methods ensure that the material meets the stringent requirements for research and industrial applications.

Storage and handling of ethyl 5-formyl-1,3-thiazole-2-carboxylate require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from moisture and light. While not classified as highly hazardous, proper personal protective equipment should be used when working with this chemical, following good laboratory practices.

The market for ethyl 5-formyl-1,3-thiazole-2-carboxylate has shown steady growth, driven by increasing research activities in pharmaceutical and chemical industries. Several specialty chemical suppliers offer this compound in various quantities, catering to the needs of both academic researchers and industrial scientists. The pricing and availability may vary depending on the purity grade and order quantity.

Recent scientific literature highlights numerous applications of ethyl 5-formyl-1,3-thiazole-2-carboxylate in medicinal chemistry. The compound has been used as a key intermediate in the synthesis of potential antimicrobial agents, anticancer compounds, and central nervous system active molecules. Its versatility in chemical transformations continues to make it a valuable tool for drug discovery researchers.

Environmental considerations for ethyl 5-formyl-1,3-thiazole-2-carboxylate include proper waste disposal methods in accordance with local regulations. While the environmental impact of this specific compound has not been extensively studied, general guidelines for handling organic chemicals should be followed to minimize any potential ecological effects.

Future research directions involving ethyl 5-formyl-1,3-thiazole-2-carboxylate may focus on expanding its applications in green chemistry approaches. The development of more sustainable synthetic routes using this intermediate could contribute to environmentally friendly chemical processes. Additionally, exploration of its potential in bioconjugation chemistry and material science applications represents promising areas for future investigation.

For researchers working with ethyl 5-formyl-1,3-thiazole-2-carboxylate, it's important to consult the latest scientific literature for updated synthetic protocols and safety information. The compound's Material Safety Data Sheet (MSDS) should be thoroughly reviewed before handling, and all experiments should be conducted by trained personnel in properly equipped laboratories.

The synthesis of ethyl 5-formyl-1,3-thiazole-2-carboxylate typically involves multi-step procedures starting from commercially available thiazole derivatives. Various synthetic routes have been reported in the literature, with differences in yield, purity, and scalability. Optimization of these synthetic methods continues to be an active area of research for process chemists.

In conclusion, ethyl 5-formyl-1,3-thiazole-2-carboxylate (CAS No. 960235-22-7) represents an important building block in modern organic synthesis. Its unique structural features and versatile reactivity make it invaluable for the preparation of diverse molecular architectures with potential applications across multiple scientific disciplines. As research in heterocyclic chemistry and drug discovery advances, the significance of this compound is likely to grow further in the coming years.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:960235-22-7)ethyl 5-formyl-1,3-thiazole-2-carboxylate
A948273
清らかである:99%
はかる:1g
価格 ($):644.0